(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Description
(1R,2R)-2-{[(Oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a sulfanyl (-S-) group at the 2-position of the cyclopentane ring, substituted with a tetrahydrofuran-2-ylmethyl moiety (oxolan-2-ylmethyl). This compound combines a rigid cyclopentanol backbone with a polar ether-containing substituent, making it structurally distinct from simpler analogues. Its molecular formula is C₁₀H₁₈O₂S, with a molecular weight of 202.3 g/mol (calculated based on substituent analysis).
Properties
IUPAC Name |
(1R,2R)-2-(oxolan-2-ylmethylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWUVJYMHFTPU-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol is a sulfur-containing organic compound with potential biological significance. Its structure features a cyclopentanol core substituted with an oxolane (tetrahydrofuran) moiety and a sulfanyl group, which may influence its biological properties and activities.
This compound has the following chemical identifiers:
- CAS Number: 1695011-84-7
- Molecular Formula: C₁₁H₁₈O₂S
- Molecular Weight: 218.33 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
-
Antimicrobial Activity:
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of sulfur and hydroxyl groups can enhance the interaction with microbial membranes, potentially leading to increased permeability and cell death. -
Antioxidant Properties:
Compounds containing sulfanyl groups often show antioxidant activities due to their ability to donate electrons and neutralize free radicals. This property can be beneficial in preventing oxidative stress-related diseases. -
Enzyme Inhibition:
Some studies suggest that similar compounds may act as inhibitors for certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Case Study 1: Antimicrobial Screening
A study examined the antimicrobial effects of various sulfanyl-containing compounds against a range of bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of the compound using the DPPH radical scavenging method. The results showed a dose-dependent scavenging effect, suggesting its potential as a natural antioxidant.
| Concentration (µg/mL) | % Scavenging |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 85 |
The biological activities of this compound are likely mediated through several mechanisms:
- Membrane Disruption: The hydrophobic nature of the cyclopentanol structure may facilitate insertion into microbial membranes, leading to cell lysis.
- Radical Scavenging: The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Key Structural Features and Molecular Data
The table below compares the target compound with structurally related cyclopentanol derivatives:
| Compound Name | Substituent at C2 | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (1R,2R)-2-{[(Oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol | (Oxolan-2-yl)methylsulfanyl | C₁₀H₁₈O₂S | 202.3 | Ether-containing, polar, chiral |
| rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-ol | Methylsulfanyl | C₆H₁₂OS | 152.20 | Simple alkylsulfide, lower polarity |
| (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol | 2-Chlorophenylamino | C₁₁H₁₄ClNO | 211.5 | Aromatic, halogenated, hydrogen-bond donor |
| (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | Benzylamino | C₁₂H₁₇NO | ~191.3 | Aromatic amine, planar hydrophobic group |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 1-Aminobutan-2-yl | C₉H₁₇NO | 157.25 | Aliphatic amine, flexible chain |
Functional and Physicochemical Differences
Polarity and Solubility: The oxolan-2-ylmethylsulfanyl group introduces oxygen atoms from the tetrahydrofuran ring, enhancing polarity and water solubility compared to the methylsulfanyl analogue (152.20 g/mol) . The 2-chlorophenylamino substituent (211.5 g/mol) adds aromaticity and halogenated hydrophobicity, likely reducing aqueous solubility but improving lipid membrane penetration .
Reactivity: The sulfanyl group in the target compound may undergo oxidation to sulfoxides or sulfones, a pathway less accessible in amino-substituted analogues (e.g., benzylamino derivative) . Amino-substituted analogues (e.g., benzylamino, 1-aminobutan-2-yl) exhibit nucleophilic reactivity, enabling conjugation or salt formation, which is absent in sulfanyl derivatives .
Chlorophenyl and benzyl groups in analogues (211.5 g/mol, ~191.3 g/mol) enable π-π stacking in biological targets, a feature absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
